molecular formula C15H23ClN2OS B2489985 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one CAS No. 2411289-29-5

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one

Cat. No.: B2489985
CAS No.: 2411289-29-5
M. Wt: 314.87
InChI Key: NDWPUOBQEWWNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one is a complex organic compound that features a thiazole ring, a piperidine ring, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .

Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with an additional hydroxyl group, while substitution could result in the replacement of the chlorine atom with another functional group .

Scientific Research Applications

1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, which can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one include other thiazole and piperidine derivatives. These compounds may share similar structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(4-tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2OS/c1-10(16)14(19)18-8-6-5-7-11(18)13-17-12(9-20-13)15(2,3)4/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWPUOBQEWWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=NC(=CS2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.